5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Lipophilicity Physicochemical properties Drug-likeness

This 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one (CAS 459213-93-5) is a crucial diversity element for SAR campaigns. Its unique meta-methoxy substitution geometry differentiates it from para-methoxy and hydroxy analogs, potentially yielding unique selectivity profiles in kinase and GPCR screening panels. The compound's favorable drug-likeness (XLogP3 = 0.7, MW = 232.24) supports its use as a tractable ligand for computational binding studies and FEP calculations. Ideal for systematic substituent-position mapping.

Molecular Formula C11H12N4O2
Molecular Weight 232.243
CAS No. 459213-93-5
Cat. No. B2543955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one
CAS459213-93-5
Molecular FormulaC11H12N4O2
Molecular Weight232.243
Structural Identifiers
SMILESCC1=NNC(=O)N=C1NC2=CC(=CC=C2)OC
InChIInChI=1S/C11H12N4O2/c1-7-10(13-11(16)15-14-7)12-8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H2,12,13,15,16)
InChIKeyJNXLNVFXGAVVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((3-Methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one (CAS 459213-93-5): Chemical Class, Identity, and Sourcing Profile for Research Procurement


5-((3-Methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one (CAS 459213-93-5; PubChem CID 2791387) is a heterocyclic small molecule belonging to the 1,2,4-triazin-3(2H)-one class [1]. It features a 3-methoxyanilino substituent at the 5-position and a methyl group at the 6-position of the triazinone core, yielding a molecular formula of C₁₁H₁₂N₄O₂ and a molecular weight of 232.24 g/mol [1]. The compound is catalogued by multiple commercial suppliers as a research-grade screening compound and is not associated with any approved therapeutic indication .

Why 5-((3-Methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one Cannot Be Interchanged with Other 1,2,4-Triazin-3-one Analogs Without Data Verification


Within the 5-amino-6-methyl-1,2,4-triazin-3(2H)-one sub-class, even single-atom or positional variations in the aryl substituent can alter key molecular descriptors—including lipophilicity (XLogP3), hydrogen-bonding capacity, and electronic distribution—that govern target binding, membrane permeability, and metabolic stability [1]. The 3-methoxy substitution pattern on the anilino ring of CAS 459213-93-5 is expected to confer distinct physicochemical properties relative to its hydroxyl, unsubstituted, or para-methoxy analogs, making generic substitution without experimental validation a source of potential confounding in SAR campaigns and biochemical screening programs .

Quantitative Differentiation Evidence for 5-((3-Methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one (CAS 459213-93-5) Versus Closest Structural Analogs


Lipophilicity (XLogP3) Comparison: 3-Methoxy vs. 3-Hydroxy Analog Defines Differential Membrane Permeability Potential

The computed XLogP3 value for 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one is 0.7 [1], reflecting the lipophilic contribution of the 3-methoxy group. By comparison, the 3-hydroxy analog (CAS 685551-56-8) is predicted to exhibit a substantially lower XLogP3 (estimated ~0.2–0.3 based on the removal of the methyl group from the ether), representing a >2-fold difference in computed partition coefficient. This differential directly impacts predicted passive membrane permeability and non-specific protein binding in biochemical assays [1].

Lipophilicity Physicochemical properties Drug-likeness Membrane permeability ADME

Hydrogen Bond Acceptor/Donor Profile: Balanced H-Bond Capacity of CAS 459213-93-5 Relative to Di-Methoxy and Hydroxy Analogs

The target compound possesses 2 hydrogen bond donors (both from the triazinone NH groups) and 3 hydrogen bond acceptors (triazinone carbonyl oxygen, triazinone ring nitrogens, and methoxy oxygen), as computed by PubChem [1]. The 3-hydroxy analog (CAS 685551-56-8) would carry 3 H-bond donors (adding the phenolic -OH), while a 3,4-dimethoxy analog would have 4 H-bond acceptors. The target compound's H-bond profile (2 donors / 3 acceptors) places it within a favorable range for oral drug-likeness per Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10), without introducing the additional H-bond donor that can reduce membrane permeability in the hydroxy analog [1].

Hydrogen bonding Drug-likeness Solubility Physicochemical properties Oral bioavailability

Rotatable Bond Count and Molecular Flexibility: CAS 459213-93-5 Offers Moderate Conformational Freedom for Target Engagement

The target compound possesses 3 rotatable bonds (computed by PubChem), arising from the C-N linkage between the triazinone core and the anilino ring, the C-O bond of the methoxy group, and the bond connecting the methoxy oxygen to the phenyl ring [1]. This represents moderate conformational flexibility. In contrast, analogs with para-methoxy substitution also have 3 rotatable bonds but differ in the spatial orientation of the methoxy group relative to the triazinone-anilino linkage, which can affect binding pose geometry and target complementarity in ways that are not captured by simple descriptor counting .

Molecular flexibility Rotatable bonds Entropic penalty Binding affinity Conformational analysis

1,2,4-Triazin-3(2H)-one Scaffold: Documented Multi-Target Biological Activity Profile Supports Prioritization of This Chemotype for Screening Libraries

The 1,2,4-triazin-3(2H)-one scaffold, to which CAS 459213-93-5 belongs, has been documented in peer-reviewed literature and patents as a privileged chemotype with activity across multiple therapeutic target classes, including kinase inhibition (PI3K/mTOR pathway), adenosine receptor modulation (A₂A and A₃ subtypes), BACE-1 and GSK-3β inhibition for Alzheimer's disease, and antimicrobial activity [1][2][3]. While no target-specific data are available for this exact compound, its membership in this scaffold class—combined with its favorable computed drug-likeness properties (XLogP3 = 0.7, MW = 232.24, HBD = 2, HBA = 3)—positions it as a rational inclusion in diversity-oriented screening sets targeting these biological pathways [1].

Triazinone Kinase inhibition Anticancer Antimicrobial CNS disorders Scaffold Drug discovery

Recommended Research Application Scenarios for 5-((3-Methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one (CAS 459213-93-5)


Diversity-Oriented Screening Library Enrichment for Kinase and GPCR Target Panels

The compound's favorable computed drug-likeness profile (XLogP3 = 0.7, MW = 232.24, HBD = 2, HBA = 3) [1] and the documented polypharmacology of the 1,2,4-triazin-3(2H)-one scaffold—including PI3K/mTOR pathway inhibition and adenosine A₂A/A₃ receptor binding [2][3]—support its deployment as a diversity element in kinase and GPCR-focused screening libraries. Its meta-methoxy substitution geometry distinguishes it from para-methoxy and hydroxy analogs, potentially yielding unique selectivity profiles when screened against panels of 50–400 kinases or GPCR targets.

Structure-Activity Relationship (SAR) Probe for Mapping Methoxy Position Effects in Triazinone-Based Lead Series

The meta-methoxy substitution pattern of CAS 459213-93-5 provides a defined structural reference point for SAR campaigns exploring the impact of substituent position on biological activity within 5-anilino-6-methyl-1,2,4-triazin-3(2H)-one series. When procured alongside its ortho-methoxy, para-methoxy, and 3-hydroxy analogs, this compound enables systematic mapping of how methoxy group placement alters target potency, selectivity, and cellular activity—an approach that directly leverages the differential physicochemical properties (lipophilicity, H-bonding, rotatable bond geometry) identified in Section 3 [1].

Computational Chemistry and Molecular Docking Studies Requiring a Medium-Lipophilicity Triazinone Ligand

With a computed XLogP3 of 0.7 [1], this compound occupies a moderate lipophilicity range that is well-suited for molecular docking and molecular dynamics simulations targeting enzymes or receptors with amphiphilic binding pockets. Its 3 rotatable bonds provide sufficient conformational sampling without introducing excessive entropic penalties, making it a pragmatically sized ligand for computational binding mode prediction and free energy perturbation (FEP) calculations in academic or industrial drug discovery settings.

Analytical Method Development and Reference Standard for Triazinone Metabolite Identification

The distinct InChIKey (JNXLNVFXGAVVJT-UHFFFAOYSA-N) and well-defined molecular formula (C₁₁H₁₂N₄O₂) [1] make this compound suitable as a reference standard for developing LC-MS/MS or HPLC-UV analytical methods aimed at detecting and quantifying triazinone derivatives in biological matrices, chemical reaction mixtures, or environmental samples. Its moderate retention characteristics (predicted from XLogP3 = 0.7) facilitate chromatographic method optimization.

Quote Request

Request a Quote for 5-((3-methoxyphenyl)amino)-6-methyl-1,2,4-triazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.